CDr20

Neuroimmunology Chemical Biology Fluorescence Imaging

Microglial imaging often requires costly transgenic reporter mice and months-long breeding programs. CDr20 eliminates this bottleneck by enabling same-day microglial visualization in wild-type animals via IV injection. • >10-fold selective fluorescence in microglia vs. other brain cells through Ugt1a7c-dependent turn-on activation. • FACS-compatible for antibody-free microglial purification, preserving cell viability for scRNA-seq, proteomics, and functional assays. • Multiplex-ready (Ex/Em 562/581 nm) alongside GFP, YFP, and CFP in transgenic models. Rigorous QC (NMR 1H and HPLC-MS) ensures batch-to-batch reproducibility.

Molecular Formula C19H17BF2N2O2
Molecular Weight 354.16
CAS No. 1201643-01-7
Cat. No. B2606497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDr20
CAS1201643-01-7
Molecular FormulaC19H17BF2N2O2
Molecular Weight354.16
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC(=C(C=C4)OC)O)(F)F
InChIInChI=1S/C19H17BF2N2O2/c1-13-10-16(7-5-14-6-8-19(26-2)18(25)11-14)24-17(13)12-15-4-3-9-23(15)20(24,21)22/h3-12,25H,1-2H3/b7-5+
InChIKeyJZMZTXFEQXWOGQ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CDr20 (CAS 1201643-01-7): A UGT1A7C-Activated Fluorogenic Probe for Microglia-Specific Imaging


CDr20 (CAS 1201643-01-7) is a BODIPY-based, monosubstituted small-molecule fluorogenic probe that exhibits a 'turn-on' fluorescence response exclusively upon glucuronidation by the microglia-enriched enzyme Ugt1a7c [1]. As detailed in its foundational 2019 publication in Angewandte Chemie, the compound enables selective visualization of microglial cells in both in vitro and live in vivo settings [2]. Its IUPAC name is 5-[(E)-2-(2,2-difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol, with a molecular weight of 354.16 g/mol [1].

CDr20 (CAS 1201643-01-7): Why Generic Fluorophores Cannot Replicate UGT1A7C-Dependent Microglial Imaging


Substituting CDr20 with a generic, constitutively fluorescent dye, such as a standard BODIPY, cyanine, or rhodamine derivative, will result in experimental failure for selective microglial imaging. The critical differentiation is that CDr20's utility is entirely contingent on its pro-fluorescent design; it is non-fluorescent until metabolized by the microglia-specific enzyme Ugt1a7c [1]. This activation mechanism confers a high signal-to-noise ratio and cell-type specificity that cannot be achieved with a 'always-on' dye, which would produce nonspecific background staining across all cell types and extracellular matrix components [2]. Furthermore, this specificity is rooted in the biological uniqueness of its target: the Ugt1a7c gene is the only member of the Ugt family found to be highly enriched in microglia, making CDr20's activation a direct readout of microglial presence and function [1].

Quantitative Evidence for CDr20 (CAS 1201643-01-7): Comparative Performance Data Against Alternatives


Enzymatic 'Turn-On' Mechanism: CDr20 Glucuronidation Kinetics vs. Non-Fluorogenic Controls

CDr20 is a pro-fluorophore that exhibits a 50% rise in fluorescence intensity (half-rise time) upon enzymatic activation by Ugt1a7c. While absolute quantification of the reaction rate (kcat/Km) is not provided in primary literature, the qualitative 'turn-on' response is quantified by a >10-fold increase in fluorescence intensity upon complete glucuronidation compared to the non-fluorescent parent molecule [1]. In a direct head-to-head comparison, the non-glucuronidated CDr20 molecule and a control styryl compound lacking the critical 3-hydroxy-4-methoxystyryl moiety produced no detectable fluorescence signal under identical conditions, underscoring that the 'turn-on' is a specific, enzyme-catalyzed event and not a background phenomenon [2].

Neuroimmunology Chemical Biology Fluorescence Imaging

Molecular Target Validation: Ugt1a7c Specificity vs. Other UGT Family Enzymes

The selectivity of CDr20 for microglia is rooted in the unique expression profile of its target enzyme. A genome-scale CRISPR-Cas9 knockout screen identified Ugt1a7c as the sole mediator of CDr20's fluorescence turn-on [1]. Further analysis of the Ugt gene family revealed that Ugt1a7c was the only member significantly enriched in microglia compared to other brain cell types [1]. In a direct head-to-head comparison, when CDr20 was applied to a mixed population of primary brain cells, fluorescence colocalized with microglial markers (e.g., Iba-1, P2ry12) but not with markers for astrocytes (GFAP) or neurons (NeuN) [2].

Enzymology Cell Biology Genomics

Spectral Properties and Signal-to-Background Ratio in Live-Cell Imaging

CDr20 exhibits well-defined spectral properties suitable for standard fluorescence microscopy and flow cytometry. Upon activation, its absorption/emission maxima are 562/581 nm, with a molar extinction coefficient (ε) of 97,500 L⋅mol⁻¹⋅cm⁻¹ [1]. Critically, its 'turn-on' nature results in a high signal-to-noise ratio. In a direct head-to-head comparison, the fluorescence intensity of CDr20 in Ugt1a7c-expressing microglial cells was quantified as being more than 10 times higher than the background signal from non-microglial cells in the same culture, whereas a constitutively fluorescent control dye would show uniform, non-specific staining across all cells [2].

Live-Cell Imaging Fluorescence Microscopy Neuroscience

In Vivo Applicability: Live-Brain Imaging Performance vs. Transgenic Mouse Models

CDr20 enables microglial imaging in live animals, offering a direct alternative to expensive and time-consuming transgenic mouse models. In a direct head-to-head comparison of methodology, intravenous injection of CDr20 into wild-type mice resulted in specific microglial fluorescence in the brain within hours, as visualized by two-photon microscopy [1]. This is contrasted with the traditional approach of using transgenic reporter mice (e.g., Cx3cr1-GFP), which requires months of breeding and crosses with disease models. While quantitative comparison of signal intensity between CDr20 and transgenic GFP is not directly available, CDr20 provides a comparable qualitative result—specific microglial visualization—in a fraction of the time and cost [1].

In Vivo Imaging Neuroinflammation Disease Models

CDr20 (CAS 1201643-01-7): Optimal Applications in Microglial and Neuroinflammatory Research


Rapid Phenotypic Screening of Microglial Modulators in Wild-Type Rodents

For high-throughput or exploratory studies investigating the effect of drug candidates on microglial morphology or number, CDr20 provides a distinct advantage. Instead of investing months in breeding drug-treated cohorts with microglial reporter mice, researchers can use wild-type animals, administer the test compound, and subsequently inject CDr20 to visualize and quantify microglial responses in brain tissue ex vivo or in vivo within a single day. This is directly supported by evidence of CDr20's rapid and specific in vivo labeling of microglia in wild-type mice [1].

Fluorescence-Activated Cell Sorting (FACS) of Primary Microglia for -Omics Analyses

The high signal-to-noise ratio of CDr20, demonstrated by its >10-fold selective fluorescence in microglia versus other brain cells, makes it an ideal reagent for FACS-based purification of microglia from dissociated brain tissue [1]. Unlike antibody-based sorting, which can activate or alter cell signaling pathways, CDr20 is a small molecule with a gentle, enzyme-dependent labeling mechanism. This enables the isolation of highly pure, viable microglial populations suitable for sensitive downstream applications like single-cell RNA sequencing, proteomics, or functional assays, a task that is more challenging and expensive with generic dyes or transgenic models [2].

Monitoring Microglial Dynamics in Acute Neuroinflammatory Models

In models of acute brain injury, stroke, or systemic inflammation, microglia undergo rapid morphological and functional changes within hours. CDr20's ability to label microglia within hours of intravenous injection allows researchers to capture these early, dynamic events in a time-resolved manner that is not possible with fixed-timepoint immunohistochemistry [1]. The 'turn-on' mechanism ensures that only active, Ugt1a7c-expressing microglia are visualized, potentially providing a functional readout of microglial state in addition to their localization, as inferred from the enzyme's specific expression in microglia [2].

Co-Labeling Studies with Genetically Encoded Reporters for Multiplexed Analysis

Because CDr20 operates through a small-molecule, enzyme-activated mechanism, its fluorescence channel (ex/em 562/581 nm) can be easily combined with other spectrally distinct fluorescent proteins (e.g., GFP, YFP, CFP) in transgenic animals or transfected cultures [1]. This enables multiplexed experiments where CDr20 defines the microglial population while other reporters track neuronal activity, astrocytic calcium signaling, or specific protein expression, thereby enhancing the informational content of complex imaging studies beyond what is achievable with single-parameter analysis [2].

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